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molecular formula C8H8ClNO3 B8799335 2-(Chloromethyl)-4-methoxy-1-nitrobenzene

2-(Chloromethyl)-4-methoxy-1-nitrobenzene

Cat. No. B8799335
M. Wt: 201.61 g/mol
InChI Key: RUWBREGXMNQELO-UHFFFAOYSA-N
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Patent
US05872129

Procedure details

MsCl (1.9 mL, 24 mmol) was added to Et3N (4.5 mL, 32 mmol) and 5-methoxy-2-nitrobenzyl alcohol (1.48 g, 8.1 mmol) in CH2Cl2 (80 mL) and the ni-xture kept at reflux for 12 h. The solution was cooled, washed with dilute HCl (2N, 2×50 mL), dried (Na2SO4), concentrated, and filtered through a short column of silica (eluting with 9:1 petroleum ether:EtOAc) to give 5-methoxy-2-nitrobenzyl chloride as a yellow liquid (1.55 g, 95%). 1H N (CDCl3) δ 8.17 (d, J=9.1 Hz, 1 H, H-3), 7.20 (d, J=2.8Hz, 1 H, H-6), 6.93 (dd, J=9.1, 2.8 Hz, 1 H, H-4), 5.03 (s, 2 H, ArCH2Cl), 3.93 (s, 3 H, ArOCH3); 13C NMR (CDCl3) δ 163.7 (C-2), 140.7, 135.5, 128.2, 116.5, 113.7 (C-1,3,4,5,6), 56.1 (OCH3), 43.7 (CH2Cl); MS (EI) m/z 201 [70%, M+ (35Cl)], 184 (100%), 166 (60%, M - Cl), 156 (50%), 106 (70%); HRMS (EI) Calcd. for C8H8ClNO3 203.0163 (35Cl). Found 203.0165.
Name
Quantity
1.9 mL
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CS([Cl:5])(=O)=O.CCN(CC)CC.[CH3:13][O:14][C:15]1[CH:16]=[CH:17][C:18]([N+:23]([O-:25])=[O:24])=[C:19]([CH:22]=1)[CH2:20]O>C(Cl)Cl>[CH3:13][O:14][C:15]1[CH:16]=[CH:17][C:18]([N+:23]([O-:25])=[O:24])=[C:19]([CH:22]=1)[CH2:20][Cl:5]

Inputs

Step One
Name
Quantity
1.9 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
4.5 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
1.48 g
Type
reactant
Smiles
COC=1C=CC(=C(CO)C1)[N+](=O)[O-]
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 h
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
WASH
Type
WASH
Details
washed with dilute HCl (2N, 2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
filtered through a short column of silica (eluting with 9:1 petroleum ether:EtOAc)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC(=C(CCl)C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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